Cyclobuta[b]isoxazolo[4,5-e]pyridine
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Overview
Description
Cyclobuta[b]isoxazolo[4,5-e]pyridine is a heterocyclic compound that features a fused ring system combining a cyclobutane ring, an oxazole ring, and a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[b]isoxazolo[4,5-e]pyridine typically involves the annulation of a pyridine ring to an oxazole ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridine with an appropriate N–O nucleophile in position 2 . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields a 3-arylamino derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis, often requiring chromatographic purification to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclobuta[b]isoxazolo[4,5-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitro compounds, and organometallic reagents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Cyclobuta[b]isoxazolo[4,5-e]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclobuta[b]isoxazolo[4,5-e]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Shares a similar fused ring system but differs in the position of the nitrogen and oxygen atoms.
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with different biological activities.
Triazolo[4,5-b]pyridine: Contains a triazole ring fused to a pyridine ring, exhibiting distinct chemical properties.
Uniqueness
Cyclobuta[b]isoxazolo[4,5-e]pyridine is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
CAS No. |
117025-03-3 |
---|---|
Molecular Formula |
C8H4N2O |
Molecular Weight |
144.133 |
InChI |
InChI=1S/C8H4N2O/c1-2-7-5(1)3-6-4-9-11-8(6)10-7/h1-4H |
InChI Key |
OTHGMZHTASJFDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C1C=C3C=NOC3=N2 |
Synonyms |
Cyclobut[b]isoxazolo[4,5-e]pyridine (9CI) |
Origin of Product |
United States |
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